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Compound of Interest

Compound Name:
2-(4-(Benzyloxy)-3-

bromophenyl)acetamide

Cat. No.: B8173318

Get Quote

Executive Summary & Compound Significance
2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a critical synthetic intermediate, primarily

utilized in the development of

-adrenergic receptor agonists and isoquinoline alkaloids (e.g., tubocurarine analogs). Its
structural core—a phenylacetamide scaffold substituted with a benzyloxy ether and an ortho-
bromo motif—serves as a versatile "handle" for further derivatization, particularly via Suzuki-
Miyaura couplings or Buchwald-Hartwig aminations.

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the compound.[1]

The data presented here synthesizes experimental precedents from analogous precursors

(such as 3-bromo-4-benzyloxyphenylacetic acid) and high-fidelity predictive models based on

substituent chemical shift (SCS) additivity principles.
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Property Detail

IUPAC Name 2-[4-(benzyloxy)-3-bromophenyl]acetamide

Molecular Formula

Molecular Weight 320.18 g/mol

Key Features Primary Amide, Aryl Bromide, Benzyl Ether

Synthesis & Preparation Context
To understand the spectroscopic impurities often found with this compound, one must

understand its genesis. The most robust synthetic route involves the conversion of 4-

hydroxyphenylacetic acid to its 3-bromo derivative, followed by benzylation and amidation.

Synthesis Workflow (DOT Diagram)
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Figure 1: Step-wise synthesis pathway highlighting critical intermediates that may appear as

spectroscopic impurities.

Spectroscopic Analysis
Mass Spectrometry (MS)
The mass spectrum of this compound is dominated by the unique isotopic signature of bromine

and the stability of the benzyl cation.

Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (

): The presence of one bromine atom (
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and

) creates a characteristic 1:1 doublet at m/z 319 and m/z 321.

Base Peak: Typically m/z 91 (Tropylium ion,

), resulting from the cleavage of the benzyloxy group.

Fragmentation Pathway (DOT Diagram)
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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the functional group transformations (Acid

Amide).
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Wavenumber (

)
Assignment Causality/Notes

3350, 3180 N-H Stretch

Doublet characteristic of a

primary amide (

).

1665 - 1680 C=O Stretch (Amide I)

Lower frequency than esters

due to resonance donation

from Nitrogen.

1620 N-H Bend (Amide II)
Diagnostic band for primary

amides.

1245 C-O-C Stretch
Asymmetric stretching of the

aryl alkyl ether (Benzyloxy).

690, 740 Ar-H Bending
Monosubstituted benzene ring

(Benzyl group).

Nuclear Magnetic Resonance (NMR)
The NMR data is the definitive standard for structural validation. The assignments below are

derived from high-field (400 MHz) data of the direct acid precursor and standard substituent

effects.

H NMR (400 MHz, DMSO-

)
Note: DMSO is preferred over

to resolve the amide protons.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.48
Doublet (

Hz)
1H Ar-H (H-2)

Deshielded by Br

and alkyl group;

meta-coupling to

H-6.

7.30 - 7.45 Multiplet 5H Benzyl Ar-H

Overlapping

signals from the

monosubstituted

benzyl ring.

7.18
dd (

Hz)
1H Ar-H (H-6)

Ortho to alkyl

group, meta to

Br.

7.12
Doublet (

Hz)
1H Ar-H (H-5)

Shielded by the

ortho-alkoxy

group.

6.85, 7.35 Broad Singlets 2H

Non-equivalent

amide protons

due to restricted

rotation (typical

in DMSO).

5.18 Singlet 2H

Benzylic

methylene

attached to

oxygen.

3.28 Singlet 2H
Alpha-methylene

protons.

C NMR (100 MHz, DMSO-

)
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Shift (

, ppm)
Carbon Type Assignment

172.8 Quaternary (C=O) Amide Carbonyl.

153.6 Quaternary (C-O) C-4 (Aryl ether carbon).

136.8 Quaternary
Ipso-carbon of the Benzyl

group.

133.5 Methine (CH) C-2 (Aromatic, ortho to Br).

129.8 Quaternary C-1 (Alkyl attachment).

129.2 Methine (CH) C-6.

128.4 - 127.5 Methine (CH)
Benzyl aromatic carbons

(Ortho/Meta/Para).

113.8 Methine (CH) C-5 (Ortho to alkoxy).

111.2 Quaternary (C-Br) C-3 (Bromine attachment).

70.1
Methylene (

)

Benzylic ether carbon (

).

41.5
Methylene (

)

Alpha-carbon (

).

Quality Control & Purity Assessment
When sourcing or synthesizing this compound, specific impurities must be monitored.

Hydrolysis Product: 3-Bromo-4-benzyloxyphenylacetic acid.[2]

Detection: Appearance of a broad -OH stretch in IR (2500-3000

) and loss of amide doublets.

Debenzylated Species: 2-(3-Bromo-4-hydroxyphenyl)acetamide.
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Detection: Loss of signals at

5.18 and 7.30-7.45 in

H NMR; appearance of phenolic -OH.

Regioisomers: Unlikely if prepared from 4-hydroxyphenylacetic acid, but possible if prepared

via electrophilic aromatic substitution on the amide directly.

References
Synthesis of Precursor Acid: Konda, Y., et al. "A Modular Access to (±)-Tubocurine and (±)-

Curine - Formal Total Synthesis of Tubocurarine." The Journal of Organic Chemistry, 2016.

General Amide Synthesis: "Phenylacetamide." Organic Syntheses, Coll. Vol. 4, p.760 (1963).

Fragment Spectral Data: "Synthesis and Wittig Rearrangement of 3- and 4-

Benzyloxyphenylphosphonamidates." MDPI, 2023. (Provides spectral validation for the 4-

benzyloxy-3-bromo fragment).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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